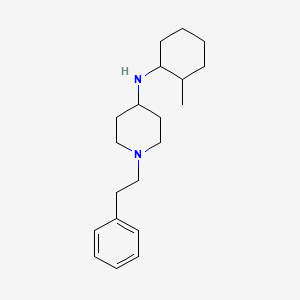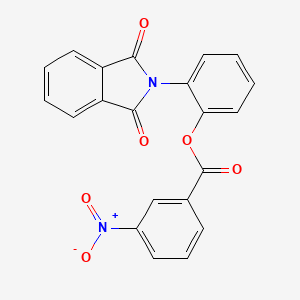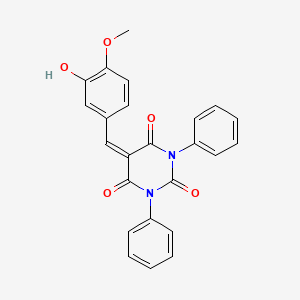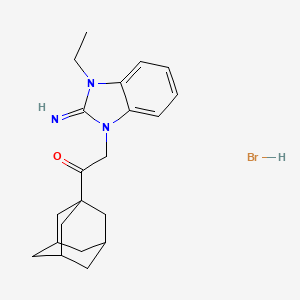
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine, also known as MT-45, is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. MT-45 has been classified as a Schedule I controlled substance in the United States due to its potential for abuse and dependence. Despite its legal status, MT-45 continues to be a subject of scientific research due to its unique chemical structure and potential therapeutic applications.
Mechanism of Action
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine acts on the mu-opioid receptor in the brain and spinal cord, producing analgesia and other opioid effects. It also has affinity for the delta-opioid receptor and the kappa-opioid receptor, which may contribute to its unique pharmacological profile.
Biochemical and Physiological Effects
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. It has also been shown to increase dopamine release in the brain, which may contribute to its potential for abuse and dependence.
Advantages and Limitations for Lab Experiments
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine has several advantages for use in laboratory experiments. It is a potent analgesic that can be used to study pain pathways and opioid receptors. It also has potential therapeutic applications for pain management and cancer treatment. However, N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine is a controlled substance that requires specialized equipment and expertise to synthesize and handle. It also has potential for abuse and dependence, which may limit its use in certain research settings.
Future Directions
There are several potential future directions for research on N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine. One area of interest is the development of new analgesic drugs based on the chemical structure of N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine. Another area of interest is the investigation of N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine as a potential cancer treatment. Further studies are also needed to fully understand the pharmacological profile and potential for abuse and dependence of N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine.
Synthesis Methods
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine is synthesized through a multi-step process that involves the reaction of 2-methylcyclohexanone with phenylacetic acid to form 2-methylcyclohexyl-phenylacetic acid. This intermediate is then reduced to 2-methylcyclohexyl-phenylacetone, which is subsequently reacted with piperidine to form N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine. The synthesis of N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine has been the subject of several scientific studies due to its potential therapeutic applications. One study found that N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine has potent analgesic effects that are comparable to morphine, making it a potential alternative to traditional opioids for pain management. Another study found that N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine has antitumor activity in vitro, suggesting that it may have potential as a cancer treatment.
properties
IUPAC Name |
N-(2-methylcyclohexyl)-1-(2-phenylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2/c1-17-7-5-6-10-20(17)21-19-12-15-22(16-13-19)14-11-18-8-3-2-4-9-18/h2-4,8-9,17,19-21H,5-7,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQHRGPXIXKVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-4-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B5187460.png)
![(dicyclopropylmethyl){[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5187472.png)
![4-(2-chlorophenyl)-1-ethyl-7-methyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5187502.png)


![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5187519.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-phenylglycinamide](/img/structure/B5187524.png)



![N-(3-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5187552.png)
![N-(3-methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5187561.png)
